Acth (1-14)

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVUCFHTERJJRV-MSKBXMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H109N21O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180390 | |

| Record name | Acth (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1680.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25696-21-3 | |

| Record name | Acth (1-14) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acth (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to ACTH (1-14) Peptide: Sequence, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

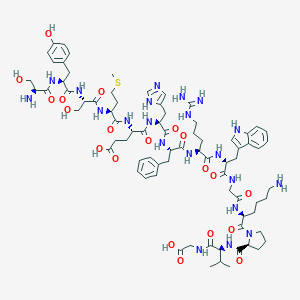

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, playing a central role in the hypothalamic-pituitary-adrenal (HPA) axis. The N-terminal fragment, ACTH (1-14), with the amino acid sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, retains significant biological activity. This technical guide provides a comprehensive overview of the sequence, structure, biological functions, and experimental methodologies related to ACTH (1-14), with a focus on its roles in steroidogenesis and osteogenesis.

Peptide Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of ACTH (1-14) are summarized below.

| Property | Value |

| Amino Acid Sequence | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly |

| One-Letter Code | SYSMEHFRWGKPVG |

| Molecular Formula | C₇₇H₁₀₉N₂₁O₂₀S |

| Molecular Weight | 1680.88 g/mol |

Biological Activity and Signaling Pathways

ACTH (1-14) exerts its biological effects primarily through the activation of the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR). While it is a fragment of the full-length ACTH, it demonstrates a lower efficacy in stimulating its primary target.

Steroidogenesis in Adrenal Cells

In adrenocortical cells, the binding of ACTH (1-14) to MC2R initiates a signaling cascade that leads to the synthesis and secretion of glucocorticoids, such as cortisol. Although less potent than full-length ACTH, the 1-14 fragment can still significantly increase steroid production.

Osteogenic Activity

Recent studies have highlighted a role for ACTH and its fragments in bone metabolism. ACTH (1-14) has been shown to promote the proliferation of osteoblasts and enhance the expression of key bone matrix proteins like collagen I.

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of ACTH (1-14) on steroidogenesis and osteoblast proliferation from various studies.

Table 1: Effect of ACTH on Steroid Production in Human Adrenal Cells

| Steroid | Treatment | Fold Increase over Basal |

| Cortisol | 10 nM ACTH (48h) | >30-fold[1] |

| DHEA-S | 10 nM ACTH (48h) | ~8-fold[1] |

Table 2: Effect of ACTH on Osteoblast Proliferation (MTT Assay)

| ACTH Concentration | Proliferation Increase (%) |

| 10⁻⁸ M | 5.65% |

| 10⁻⁷ M | 11.35% |

| 10⁻⁶ M | 15.4% |

Table 3: Effect of ACTH on Collagen I mRNA Expression in Osteoblasts

| ACTH Concentration | Fold Increase in Collagen I mRNA |

| 10 nM | ~2.5-fold |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Primary Human Adrenal Cell Culture and ACTH Treatment

Objective: To culture primary human adrenal cells and stimulate them with ACTH to measure steroid production.

Materials:

-

Human adrenal tissue

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Collagenase type I

-

DNase I

-

ACTH (1-14) peptide

-

24-well culture plates

Protocol:

-

Mince fresh adrenal tissue into small pieces (1-2 mm³).

-

Digest the tissue with DMEM/F12 containing 0.1% collagenase and 0.01% DNase I at 37°C for 30-60 minutes with gentle agitation.[2]

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Wash the cells twice with DMEM/F12 by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Plate the cells in 24-well plates at a density of 200,000 cells per well.[1]

-

Allow the cells to adhere and grow to 70-80% confluency.

-

Replace the medium with serum-free DMEM/F12 for 24 hours prior to treatment.

-

Treat the cells with the desired concentrations of ACTH (1-14) (e.g., 10 nM) for the specified duration (e.g., 48 hours).[1]

-

Collect the culture medium for steroid analysis (e.g., cortisol ELISA).

Osteoblast Proliferation (MTT) Assay

Objective: To quantify the effect of ACTH (1-14) on osteoblast proliferation.

Materials:

-

Osteoblast cell line (e.g., SaOS-2) or primary osteoblasts

-

Culture medium (e.g., McCoy's 5A for SaOS-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

ACTH (1-14) peptide

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed osteoblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of ACTH (1-14) (e.g., 10⁻⁸ M to 10⁻⁶ M). Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage increase in proliferation relative to the control.

Quantitative Real-Time PCR (qPCR) for Collagen I Gene Expression

Objective: To measure the effect of ACTH (1-14) on the mRNA expression of Collagen Type I Alpha 1 (COL1A1) in osteoblasts.

Materials:

-

Treated osteoblast cell pellets

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Primers for human COL1A1 and a reference gene (e.g., GAPDH)

-

COL1A1 Forward Primer: (Example) 5'-TCTGCGACAACGGCAAGGTG-3'

-

COL1A1 Reverse Primer: (Example) 5'-GACGCCGGTGGTTTCTTGGT-3'

-

-

Real-time PCR instrument

Protocol:

-

Lyse the ACTH-treated and control osteoblasts and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

-

Perform qPCR using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Perform a melt curve analysis to verify the specificity of the PCR product.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of COL1A1 to the reference gene (GAPDH).

Conclusion

The ACTH (1-14) peptide, while a fragment of the full-length hormone, demonstrates significant and diverse biological activities. Its ability to stimulate steroidogenesis in adrenal cells and promote osteoblast proliferation and differentiation highlights its potential as a therapeutic agent and a valuable tool for research in endocrinology and bone biology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists and researchers investigating the multifaceted roles of this important peptide. Further research is warranted to fully elucidate the therapeutic potential and the precise molecular mechanisms of ACTH (1-14) in various physiological and pathological contexts.

References

The Multifaceted Biological Activity of Adrenocorticotropic Hormone Fragment 1-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone primarily known for its role in stimulating corticosteroid production from the adrenal cortex. However, various fragments of ACTH exhibit unique biological activities, often independent of steroidogenesis. This technical guide provides an in-depth exploration of the biological activities of ACTH fragment 1-14 (ACTH(1-14)), a significant N-terminal sequence. This document summarizes the current understanding of its interactions with melanocortin receptors, its downstream signaling pathways, and its physiological effects, including steroidogenic, lipolytic, immunomodulatory, and osteogenic activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1] While the full-length peptide is the primary ligand for the melanocortin-2 receptor (MC2R) in the adrenal cortex, shorter fragments of ACTH have been shown to possess distinct biological functions.[2][3] The N-terminal region is crucial for the biological activity of the entire molecule.[3] Specifically, the ACTH(1-14) fragment, with the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, retains a spectrum of activities, making it a subject of significant interest for therapeutic development.[2] This guide delves into the core biological activities of ACTH(1-14), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Receptor Interactions and Binding Affinity

ACTH(1-14) exerts its effects by interacting with the family of melanocortin receptors (MCRs), which are G-protein coupled receptors. While its primary affinity is for the MC2R, it also exhibits binding to other MCR subtypes, which likely mediates its diverse, non-steroidogenic effects.

Quantitative Data: Receptor Binding Affinity

The binding affinity of ACTH(1-14) for various melanocortin receptors has been characterized, although comprehensive data across all receptor subtypes from a single study is limited. The following table summarizes available quantitative data for ACTH fragments, providing context for the binding profile of ACTH(1-14).

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| ACTH(1-14) | hMC1R | 15.6 ± 2.1 |

| hMC3R | 118 ± 19 | |

| hMC4R | 473 ± 78 | |

| hMC5R | 1790 ± 320 | |

| α-MSH | hMC1R | 0.29 ± 0.04 |

| hMC3R | 5.3 ± 0.8 | |

| hMC4R | 25.7 ± 4.1 | |

| hMC5R | 39.2 ± 6.3 | |

| ACTH(1-24) | hMC1R | 1.1 ± 0.1 |

| hMC3R | 18.2 ± 2.9 | |

| hMC4R | 89.1 ± 14.2 | |

| hMC5R | 141 ± 23 | |

| ACTH(1-39) | hMC1R | 2.9 ± 0.5 |

| hMC3R | 31.6 ± 5.1 | |

| hMC4R | 158 ± 25 | |

| hMC5R | 251 ± 40 |

hMC1R, hMC3R, hMC4R, hMC5R refer to human melanocortin receptors 1, 3, 4, and 5, respectively.

Biological Activities and Signaling Pathways

ACTH(1-14) demonstrates a range of biological effects, mediated by distinct signaling pathways depending on the receptor and cell type involved.

Steroidogenic Activity

ACTH(1-14) can stimulate the production of corticosteroids, such as cortisol and corticosterone, from adrenal cortex cells, although with lower potency compared to full-length ACTH or ACTH(1-24). This activity is mediated through the MC2R.

Upon binding to MC2R on adrenocortical cells, ACTH(1-14) activates a canonical Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB) and steroidogenic acute regulatory (StAR) protein. This cascade ultimately enhances the transcription of steroidogenic enzymes and the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis.

Caption: MC2R-mediated steroidogenesis signaling pathway of ACTH(1-14).

Lipolytic Activity

ACTH(1-14) has been shown to induce lipolysis in adipocytes. Its activity is less potent than that of ACTH(1-24). One study found the relative lipolytic activity of ACTH(1-14) to be 17.3% and 69.9% of ACTH(1-24) at concentrations of 10⁻⁷ M and 10⁻⁶ M, respectively.

The lipolytic effect of ACTH fragments is also mediated through a cAMP-dependent pathway in fat cells. Binding to melanocortin receptors on adipocytes (likely MC2R or other MCRs) activates adenylyl cyclase, leading to increased cAMP and subsequent activation of PKA. PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol.

Caption: Signaling pathway of ACTH(1-14)-induced lipolysis in adipocytes.

Immunomodulatory and Anti-inflammatory Activity

Beyond its endocrine functions, ACTH(1-14) exhibits direct immunomodulatory and anti-inflammatory properties. These effects are largely independent of glucocorticoid production and are mediated by interactions with melanocortin receptors on various immune cells, including macrophages. ACTH(1-14) can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α and promote a shift towards an anti-inflammatory M2 macrophage phenotype. This activity is thought to involve MC1R, MC3R, and MC5R.

The binding of ACTH(1-14) to MC1R/MC3R/MC5R on macrophages can initiate signaling cascades that inhibit the activation of the pro-inflammatory transcription factor NF-κB. This can occur through various mechanisms, including the cAMP/PKA pathway, which can interfere with NF-κB signaling. The net effect is a reduction in the transcription and release of pro-inflammatory cytokines.

Caption: Immunomodulatory signaling of ACTH(1-14) in macrophages.

Osteogenic Activity

Recent studies have highlighted a role for ACTH fragments in bone metabolism. ACTH(1-14) has been shown to enhance osteoblast proliferation and the synthesis of collagen I. At a concentration of 10 nM, it can upregulate collagen I mRNA by 2.5-fold in human osteoblasts. This osteogenic activity appears to be independent of cortisol, suggesting a direct effect on bone cells. The MC2R has been identified on osteoblasts, implicating it in mediating these effects.

The binding of ACTH(1-14) to MC2R on osteoblasts can activate signaling pathways that promote differentiation and matrix production. While the complete pathway is still under investigation, evidence suggests the involvement of bone morphogenetic protein 2 (BMP2), Smad1, and Wnt signaling pathways, which are critical regulators of osteogenesis.

Caption: Osteogenic signaling pathway of ACTH(1-14) in osteoblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ACTH(1-14) biological activity.

In Vitro Steroidogenesis Assay

This protocol is for determining the effect of ACTH(1-14) on steroid production in adrenal cell lines (e.g., H295R).

Caption: Experimental workflow for in vitro steroidogenesis assay.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

DMEM/F12 medium supplemented with cosmic calf serum and insulin-transferrin-selenium

-

24-well tissue culture plates

-

ACTH(1-14) peptide

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

Cortisol ELISA kit or access to LC-MS/MS

Procedure:

-

Cell Culture: Culture H295R cells in complete medium until they reach approximately 80% confluency in 24-well plates.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal steroid production.

-

Treatment: Prepare a serial dilution of ACTH(1-14) in serum-free medium. Remove the starvation medium and add the ACTH(1-14) solutions to the respective wells. Include a vehicle control (medium alone).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: After incubation, collect the cell culture supernatant for steroid measurement.

-

Cell Lysis and Protein Quantification: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer. Determine the total protein concentration in each well using a BCA protein assay.

-

Steroid Measurement: Measure the concentration of the steroid of interest (e.g., cortisol) in the collected supernatant using a commercially available ELISA kit according to the manufacturer's instructions, or by using LC-MS/MS for broader steroid profiling.

-

Data Analysis: Normalize the measured steroid concentrations to the total protein content of the corresponding well to account for any variations in cell number.

Adipocyte Lipolysis Assay

This protocol describes a method to measure the lipolytic activity of ACTH(1-14) in isolated primary adipocytes or differentiated 3T3-L1 cells.

Caption: Experimental workflow for adipocyte lipolysis assay.

Materials:

-

Isolated primary adipocytes or differentiated 3T3-L1 adipocytes

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with BSA

-

ACTH(1-14) peptide

-

Isoproterenol (positive control)

-

Glycerol or Free Fatty Acid (FFA) assay kit

-

96-well plates

Procedure:

-

Cell Preparation: Isolate primary adipocytes from adipose tissue or use differentiated 3T3-L1 adipocytes.

-

Washing: Wash the adipocytes twice with KRB buffer to remove any residual media components.

-

Treatment: Resuspend the cells in KRB buffer and add varying concentrations of ACTH(1-14). Include a vehicle control and a positive control for lipolysis, such as isoproterenol.

-

Incubation: Incubate the cells at 37°C for 2 hours with gentle shaking.

-

Sample Collection: After incubation, centrifuge the cell suspension and collect the infranatant (the aqueous layer below the floating fat cells).

-

Measurement of Lipolysis: Measure the concentration of glycerol or FFAs in the collected medium using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Calculate the amount of glycerol or FFA released and express the lipolytic activity of ACTH(1-14) relative to the basal (vehicle control) and maximal (isoproterenol) stimulation.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of ACTH(1-14) to specific melanocortin receptors expressed in a suitable cell line (e.g., HEK293 cells).

Caption: Workflow for competitive radioligand binding assay.

Materials:

-

HEK293 cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC1R, MC2R, etc.)

-

Radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH)

-

Unlabeled ACTH(1-14) peptide

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgSO₄, 0.2% BSA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Harvest cells expressing the target receptor and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, set up the binding reaction by adding the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled competitor, ACTH(1-14). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of ACTH(1-14) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The adrenocorticotropic hormone fragment 1-14 is a biologically active peptide with a diverse range of functions that extend beyond the classical steroidogenic role of full-length ACTH. Its ability to interact with multiple melanocortin receptors allows it to exert immunomodulatory, anti-inflammatory, and osteogenic effects. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific signaling pathways and the therapeutic potential of ACTH(1-14) and its analogues is warranted, particularly in the fields of inflammatory diseases and bone regeneration. The multifaceted nature of this peptide fragment underscores the complexity of the melanocortin system and its potential as a source of novel therapeutic agents.

References

An In-depth Technical Guide to ACTH(1-14) and Melanocortin Receptor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of Adrenocorticotropic Hormone (ACTH) fragments, with a specific focus on ACTH(1-14), at the five melanocortin receptors (MC1R-MC5R). It consolidates quantitative binding data, details common experimental protocols, and visualizes key concepts and pathways to support research and development in the field of melanocortin pharmacology.

Introduction to the Melanocortin System

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, inflammation, and sexual function.[1][2] This system comprises five G protein-coupled receptors (GPCRs): MC1R, MC2R, MC3R, MC4R, and MC5R.[3] These receptors are activated by a family of peptide agonists derived from the precursor protein pro-opiomelanocortin (POMC).[4]

The primary POMC-derived peptides are the melanocyte-stimulating hormones (α-MSH, β-MSH, γ-MSH) and ACTH.[1] While the MSH peptides and ACTH can activate MC1R, MC3R, MC4R, and MC5R with varying affinities, ACTH is the only endogenous ligand that can activate the MC2R, also known as the ACTH receptor. Understanding the structural basis for this selectivity and the binding affinities of various ACTH fragments is paramount for the development of receptor-specific therapeutic agents.

ACTH(1-39) is the full-length endogenous peptide. The N-terminal fragment ACTH(1-13) is identical to α-MSH. This guide focuses on the binding properties of ACTH fragments, particularly the ACTH(1-14) sequence, to elucidate the minimal structural requirements for receptor interaction and activation.

Binding Affinity of ACTH Fragments at Melanocortin Receptors

The binding and functional activity of ACTH fragments are highly dependent on the specific receptor subtype. While the core MSH sequence (His-Phe-Arg-Trp) is critical for MC1R, MC3R, MC4R, and MC5R, the MC2R has unique requirements that extend beyond this region.

MC1R, MC3R, MC4R, and MC5R

For the non-MC2R melanocortin receptors, the binding epitope is largely contained within the α-MSH sequence (ACTH 1-13). Studies comparing various ACTH fragments have shown that extending the peptide chain from 13 to 24 amino acids does not significantly alter the binding affinity for these receptors. In fact, truncation of ACTH(1-24) has been shown to have minimal effects (≤ 6-fold change in potency) at MC1R, MC3R, MC4R, and MC5R. The MC3 receptor shows a preference for the natural desacetylated N-terminal of ACTH peptides. This indicates that the additional amino acid in ACTH(1-14) compared to α-MSH is not expected to dramatically change the binding profile at these four receptors.

MC2R (The ACTH Receptor)

The MC2R is unique in its absolute requirement for ACTH; it does not bind MSH peptides. This specificity is conferred by regions of the ACTH peptide located C-terminal to the α-MSH sequence. Research has identified the basic tetrapeptide sequence Lys-Lys-Arg-Arg, corresponding to residues 15-18 of ACTH, as being critical for agonist potency at the MC2R. The presence of the melanocortin receptor accessory protein (MRAP1) is also required for functional MC2R expression and signaling.

Pharmacological studies involving sequential C-terminal truncations of ACTH(1-24) have demonstrated a dramatic loss of potency at MC2R as these key basic residues are removed. The minimal sequence capable of stimulating the MC2R was identified as ACTH(1-15). This strongly implies that ACTH(1-14), which lacks the critical Lys-15, would have negligible to no binding affinity or functional activity at the MC2R.

Quantitative Data on ACTH Fragment Binding

The following tables summarize the available quantitative data for the binding affinity and functional potency of various ACTH fragments at the five melanocortin receptors. This data is compiled from studies using transfected cell lines expressing the individual human or mouse receptors.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments at Melanocortin Receptors

| Ligand | MC1R | MC3R | MC4R | MC5R | MC2R |

|---|---|---|---|---|---|

| ACTH(1-24) | ~0.96 | High | High | High | 0.94 |

| ACTH(1-39) | Lower than ACTH(1-24) | High | High | High | 0.84 |

| α-MSH (ACTH 1-13) | High | High | High | High | No Affinity |

| Desacetyl-α-MSH | Lower than α-MSH | Higher than α-MSH | N/A | N/A | No Affinity |

Table 2: Functional Potency (EC50, nM) of ACTH Fragments at Melanocortin Receptors

| Ligand | MC1R | MC3R | MC4R | MC5R | MC2R |

|---|---|---|---|---|---|

| ACTH(1-24) | Potent | Potent | Potent | Potent | 0.0075 |

| ACTH(1-17) | Potent | Potent | Potent | Potent | 0.049 |

| ACTH(1-15) | Potent | Potent | Potent | Potent | 1450 |

| ACTH(1-14) | Potent | Potent | Potent | Potent | >10000 (Inactive) |

| ACTH(1-39) | Potent | Potent | Potent | Potent | 0.057 |

Note: Potency at MC1R, MC3R, MC4R, and MC5R for truncated analogs remains high, while potency at MC2R drops over 6500-fold when truncating from ACTH(1-24) to ACTH(1-14).

Experimental Protocols

The data presented above are typically generated using competitive radioligand binding assays and functional cAMP accumulation assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

A. Materials and Reagents

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells transiently or stably transfected with the specific human melanocortin receptor subtype (e.g., hMC4R).

-

Radioligand: A high-affinity, non-selective melanocortin agonist, typically [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH ([¹²⁵I]NDP-MSH).

-

Test Ligands: Unlabeled peptides such as ACTH(1-14), ACTH(1-24), and α-MSH, prepared in a series of dilutions.

-

Buffers:

-

Binding Buffer: DMEM or similar, supplemented with 25 mM HEPES and 0.1% BSA.

-

Wash Buffer: Ice-cold buffer, e.g., 50 mM Tris-HCl.

-

-

Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a gamma counter.

B. Step-by-Step Procedure

-

Plate Setup: The assay is performed in a 96-well plate format.

-

Reaction Mixture: To each well, add in sequence:

-

Receptor-containing cell membranes (e.g., 5-20 µg protein).

-

A serial dilution of the unlabeled test ligand (e.g., ACTH(1-14)).

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]NDP-MSH).

-

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled agonist (e.g., 1 µM NDP-MSH).

-

-

Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

C. Data Analysis

-

Calculate Specific Binding: For each concentration of the test ligand, subtract the counts per minute (CPM) of the NSB wells from the total CPM.

-

Generate Competition Curve: Plot the specific binding (as a percentage of maximum specific binding) against the logarithm of the test ligand concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of test ligand that inhibits 50% of specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical Gs-coupled signaling pathway for melanocortin receptors.

References

- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin 5 receptor signaling pathway in health and disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

The N-Terminal Fragment ACTH(1-14): A Focused Modulator of Adrenal Steroidogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive analysis of the function of the adrenocorticotropic hormone fragment, ACTH(1-14), in adrenal steroidogenesis. It delves into the specific actions of this N-terminal peptide, highlighting its differential effects compared to the full-length ACTH(1-39). The guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways. This document is intended to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development exploring the nuanced roles of pro-opiomelanocortin (POMC)-derived peptides.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is the primary regulator of glucocorticoid synthesis and secretion from the adrenal cortex.[1] Its actions are mediated through the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), predominantly expressed in the adrenal zona fasciculata and zona reticularis.[2][3] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] However, the biological activities of various ACTH fragments, generated through proteolytic cleavage, are less well understood. This guide focuses specifically on the N-terminal fragment ACTH(1-14), exploring its distinct role in modulating adrenal steroidogenesis.

Steroidogenic Effects of ACTH(1-14)

ACTH(1-14) exhibits a markedly different steroidogenic profile compared to full-length ACTH. Its primary site of action appears to be the zona glomerulosa of the adrenal cortex, with minimal to no effect on the zona fasciculata and reticularis.[4]

Corticosterone Production

In dispersed rat adrenal cells, ACTH(1-14) has been shown to stimulate corticosterone production specifically in zona glomerulosa cells. The sensitivity of this stimulation is similar to that of alpha-melanocyte-stimulating hormone (α-MSH).

Aldosterone Production

While ACTH(1-14) demonstrates a clear effect on corticosterone, it is characterized as a relatively weak stimulator of aldosterone production in adrenal cells from animals on a normal sodium intake.

Effects on Zona Fasciculata/Reticularis

Crucially, and in stark contrast to ACTH(1-24) and the full-length ACTH(1-39), ACTH(1-14) does not stimulate steroidogenesis in zona fasciculata/reticularis cells at concentrations up to 1 µmol/l. This suggests that the structural elements required for activating these inner cortical zones are absent in the 1-14 fragment. The region spanning amino acids 1-13 is suggested to confer glomerulosa specificity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the steroidogenic effects of ACTH(1-14).

| Peptide | Adrenal Cell Type | Steroid Measured | Minimum Effective Concentration | Maximal Stimulation | Reference |

| ACTH(1-14) | Rat Zona Glomerulosa | Corticosterone | 10 nmol/l | Not specified | |

| ACTH(1-14) | Rat Zona Glomerulosa | Aldosterone | Not specified | Weak stimulation | |

| ACTH(1-14) | Rat Zona Fasciculata/Reticularis | Corticosteroids | > 1 µmol/l | No stimulation observed |

Signaling Pathways of ACTH(1-14)

The precise signaling cascade initiated by ACTH(1-14) in zona glomerulosa cells is not fully elucidated but is thought to diverge from the classical ACTH pathway in the zona fasciculata. Given its structural similarity to α-MSH in the N-terminal region and its primary action on the zona glomerulosa, it is plausible that ACTH(1-14) utilizes signaling pathways known to be active in this zone.

The canonical ACTH signaling pathway, which may be partially relevant, involves the activation of MC2R, leading to a Gs-protein-mediated increase in cAMP and subsequent PKA activation. However, in zona glomerulosa cells, other signaling modalities are prominent. Angiotensin II and potassium, the primary regulators of aldosterone secretion, act through pathways involving intracellular calcium mobilization and protein kinase C (PKC) activation. There is also evidence for cAMP-independent actions of ACTH at low concentrations in zona glomerulosa cells.

The following diagram illustrates a potential signaling network for ACTH(1-14) in a zona glomerulosa cell, integrating known pathways in this cell type.

Caption: Putative signaling pathways for ACTH(1-14) in adrenal zona glomerulosa cells.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature concerning the effects of ACTH fragments on steroidogenesis.

Preparation of Dispersed Adrenal Cells

Objective: To obtain a suspension of isolated adrenal cells for in vitro stimulation experiments.

Protocol:

-

Animal Model: Male Wistar rats (200-250g) are typically used.

-

Adrenal Gland Excision: Rats are euthanized, and adrenal glands are rapidly excised and placed in ice-cold Krebs-Ringer bicarbonate buffer with glucose (KRBG).

-

Decapsulation and Dispersion: The adrenal capsules (containing the zona glomerulosa) are separated from the inner zones (zona fasciculata/reticularis). The tissues are minced and placed in KRBG containing collagenase (e.g., 0.2% w/v) and DNase (e.g., 0.01% w/v).

-

Incubation and Mechanical Dissociation: The tissue suspension is incubated at 37°C in a shaking water bath with gassing (95% O2 / 5% CO2). Mechanical dissociation is performed by gentle pipetting at regular intervals.

-

Filtration and Centrifugation: The cell suspension is filtered through nylon mesh to remove undigested tissue. The filtrate is centrifuged at a low speed (e.g., 100 x g) for 10 minutes.

-

Cell Resuspension and Counting: The cell pellet is resuspended in fresh KRBG. Cell viability is assessed using a trypan blue exclusion test, and cell concentration is determined using a hemocytometer.

In Vitro Adrenal Cell Stimulation

Objective: To assess the steroidogenic response of dispersed adrenal cells to ACTH(1-14) and other peptides.

Protocol:

-

Cell Incubation: Aliquots of the dispersed adrenal cell suspension are incubated in plastic vials at 37°C in a shaking water bath under a 95% O2 / 5% CO2 atmosphere.

-

Peptide Addition: Synthetic ACTH(1-14) and other test peptides (e.g., ACTH(1-39), α-MSH) are dissolved in an appropriate vehicle (e.g., KRBG with 0.1% bovine serum albumin) and added to the cell suspensions at various concentrations. Control vials receive the vehicle alone.

-

Incubation Time: The incubation period is typically 1-2 hours.

-

Termination of Incubation: The incubation is stopped by placing the vials on ice.

-

Sample Collection: The cell suspensions are centrifuged, and the supernatant is collected for steroid analysis.

Measurement of Steroid Production

Objective: To quantify the amount of corticosterone and aldosterone produced by the adrenal cells.

Protocol:

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): These are common methods for steroid quantification.

-

Sample Preparation: The collected supernatants may require extraction with an organic solvent (e.g., dichloromethane) to separate the steroids from the aqueous medium. The organic phase is then evaporated to dryness and the residue is reconstituted in assay buffer.

-

Assay Procedure: The assay is performed according to the manufacturer's instructions for the specific RIA or ELISA kit being used. This typically involves competitive binding between the steroid in the sample and a labeled steroid for a limited number of antibody binding sites.

-

Data Analysis: A standard curve is generated using known concentrations of the steroid. The concentration of the steroid in the samples is then determined by interpolation from the standard curve. Results are typically expressed as ng of steroid produced per 10^5 or 10^6 cells per hour.

cAMP Accumulation Assay

Objective: To determine if ACTH(1-14) stimulates the production of cyclic AMP.

Protocol:

-

Cell Stimulation: Dispersed adrenal cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP. The cells are then stimulated with ACTH(1-14) or other peptides for a short period (e.g., 15-30 minutes).

-

cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted using an appropriate method (e.g., addition of ethanol or a lysis buffer provided in a commercial kit).

-

cAMP Measurement: The amount of cAMP in the extract is quantified using a competitive binding assay, such as a cAMP RIA or a competitive enzyme immunoassay.

-

Data Analysis: Results are typically expressed as pmol of cAMP per 10^5 or 10^6 cells.

The following diagram illustrates a typical experimental workflow for assessing the steroidogenic effect of ACTH(1-14).

References

- 1. Role of Protein Phosphorylation and Tyrosine Phosphatases in the Adrenal Regulation of Steroid Synthesis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The actions of N-terminal fragments of corticotrophin on steroidogenesis in dispersed rat adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Effects of ACTH (1-14) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone (ACTH) is a well-established regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its steroidogenic effects. However, emerging evidence has illuminated the significant immunomodulatory properties of ACTH and its fragments, independent of glucocorticoid production. This technical guide focuses on the N-terminal fragment, ACTH (1-14), a peptide demonstrating potent anti-inflammatory and immunomodulatory activities. This document provides a comprehensive overview of the mechanisms of action, effects on various immune cells, and the intricate signaling pathways modulated by ACTH (1-14). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising therapeutic area.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is a key player in the body's stress response.[1] Beyond its classical role in stimulating cortisol release from the adrenal glands, ACTH and its smaller fragments, collectively known as melanocortins, possess direct immunomodulatory functions.[2][3] These effects are mediated through a family of G protein-coupled receptors known as melanocortin receptors (MCRs), which are expressed on a wide range of immune cells.[1][4]

The ACTH (1-14) peptide, comprising the first 14 amino acids of the full-length hormone, has garnered significant interest due to its potent anti-inflammatory properties without the associated steroidogenic side effects. This fragment has shown promise in preclinical models of inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Its immunomodulatory actions are primarily attributed to its ability to suppress pro-inflammatory cytokine production, promote a shift towards an anti-inflammatory M2 macrophage phenotype, and modulate T-cell responses.

This guide will delve into the technical details of the immunomodulatory effects of ACTH (1-14), providing researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Mechanisms of Action: Melanocortin Receptor Engagement

The immunomodulatory effects of ACTH (1-14) are initiated by its binding to specific melanocortin receptors expressed on the surface of immune cells. Unlike full-length ACTH which is the primary ligand for MC2R, the ACTH (1-14) fragment exhibits affinity for other MCR subtypes, notably MC1R, MC3R, and MC5R.

-

MC1R: Predominantly found on monocytes, macrophages, and dendritic cells, MC1R activation is a key pathway for the anti-inflammatory effects of melanocortins.

-

MC3R: Expressed on macrophages and lymphocytes, MC3R is implicated in the central and peripheral anti-inflammatory actions of melanocortins.

-

MC5R: Found on various immune cells, including lymphocytes, MC5R is also involved in modulating immune responses.

The binding of ACTH (1-14) to these receptors triggers intracellular signaling cascades that ultimately lead to the observed immunomodulatory outcomes.

Table 1: Binding Affinities of ACTH and Related Peptides to Melanocortin Receptors

| Peptide | MC1R (Ki, nM) | MC3R (Ki, nM) | MC4R (Ki, nM) | MC5R (Ki, nM) |

|---|---|---|---|---|

| ACTH (1-39) | ~1.0 | ~10 | ~10 | ~1.0 |

| α-MSH | ~0.1 | ~100 | ~10 | ~1.0 |

| ACTH (1-24) | Data not available | Agonist | Agonist | Data not available |

| ACTH (1-17) | Agonist | Data not available | Data not available | Data not available |

Immunomodulatory Effects of ACTH (1-14)

The interaction of ACTH (1-14) with melanocortin receptors on immune cells leads to a range of anti-inflammatory and immunomodulatory effects. These include the suppression of pro-inflammatory mediators, the promotion of anti-inflammatory phenotypes, and the modulation of lymphocyte activity.

Regulation of Cytokine Production

A primary mechanism of ACTH (1-14)'s anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines while potentially enhancing the release of anti-inflammatory cytokines.

3.1.1. Suppression of Pro-inflammatory Cytokines

In vitro studies have demonstrated that ACTH (1-14) can significantly reduce the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated macrophages. This inhibition is crucial in mitigating the inflammatory cascade in various disease states.

3.1.2. Induction of Anti-inflammatory Cytokines

ACTH and other melanocortins have been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in human peripheral blood mononuclear cells and mouse splenocytes. IL-10 plays a critical role in downregulating inflammatory responses and promoting tissue repair.

Table 2: Quantitative Effects of ACTH Fragments on Cytokine Production

| Peptide | Cell Type | Stimulus | Cytokine Measured | Effect | Reference |

|---|---|---|---|---|---|

| ACTH (1-39) | Rat Adrenal Cells | - | IL-6 | Increased release | |

| ACTH (1-39) | Human Keratinocytes | TNF-α | NF-κB activation | Suppressed | |

| ACTH (1-14) | In vitro model | - | IL-6, TNF-α | Suppressed | |

| ACTH (full length) | Mouse model (sepsis) | CLP | IL-6 | Increased |

| ACTH (full length) | Patients (West Syndrome) | - | IL-17, etc. | Decreased | |

Macrophage Polarization

Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. The two main polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. ACTH (1-14) has been shown to promote the polarization of macrophages towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair.

This polarization is characterized by a decrease in the expression of M1 markers like inducible nitric oxide synthase (iNOS) and an increase in M2 markers such as Arginase-1 (Arg-1) and the mannose receptor (CD206).

Table 3: Effect of ACTH (1-14) on Macrophage Polarization Markers

| Marker | Phenotype | Expected Effect of ACTH (1-14) |

|---|---|---|

| iNOS | M1 | Decrease |

| TNF-α | M1 | Decrease |

| IL-6 | M1 | Decrease |

| Arg-1 | M2 | Increase |

| CD206 (Mannose Receptor) | M2 | Increase |

| IL-10 | M2 | Increase |

Note: Specific quantitative data for the effects of ACTH (1-14) on these markers requires further investigation. The expected effects are based on the established role of melanocortins in promoting M2 polarization.

Modulation of T-Cell Proliferation

The effect of ACTH on T-lymphocyte proliferation appears to be complex and context-dependent. Some studies suggest that ACTH can enhance T-cell cytotoxic responses in a secondary (memory) response, while having no significant effect on a primary mixed lymphocyte reaction. The precise effects of the ACTH (1-14) fragment on different T-cell subsets and their proliferative capacity require further detailed investigation.

Signaling Pathways

The binding of ACTH (1-14) to MC1R, MC3R, and MC5R on immune cells activates several intracellular signaling pathways that mediate its immunomodulatory effects. The two primary pathways are the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway and the nuclear factor-kappa B (NF-κB) pathway.

cAMP/PKA Signaling Pathway

Activation of melanocortin receptors by ACTH (1-14) leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cAMP. Elevated cAMP activates PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is generally associated with anti-inflammatory responses.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. ACTH (1-14), through melanocortin receptor activation, can inhibit the NF-κB pathway, likely by preventing the degradation of IκBα. This suppression of NF-κB activation is a key mechanism for its anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the immunomodulatory effects of ACTH (1-14).

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes, followed by treatment with ACTH (1-14) to assess its effect on polarization markers.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

Macrophage Colony-Stimulating Factor (M-CSF) for differentiation.

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization.

-

ACTH (1-14) peptide.

-

Culture medium (e.g., RPMI-1640 with 10% FBS).

-

Reagents for flow cytometry (antibodies against CD86 for M1, CD206 for M2) or qPCR (primers for iNOS, Arg-1).

Procedure:

-

Monocyte Isolation and Differentiation:

-

Isolate monocytes from PBMCs using density gradient centrifugation or magnetic-activated cell sorting (MACS).

-

Culture monocytes in the presence of M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

-

-

Macrophage Polarization and Treatment:

-

For M1 polarization, treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

-

For M2 polarization, treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

-

In parallel, treat M1 or M0 macrophages with varying concentrations of ACTH (1-14) to assess its polarizing effect.

-

-

Analysis of Polarization Markers:

-

Flow Cytometry: Harvest cells, stain with fluorescently labeled antibodies against CD86 and CD206, and analyze using a flow cytometer.

-

qPCR: Extract RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using primers for iNOS, Arg-1, and a housekeeping gene.

-

Cytokine Measurement by ELISA

This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of cytokines in the supernatant of immune cells treated with ACTH (1-14).

Materials:

-

Supernatants from cell cultures (e.g., macrophages, lymphocytes) treated with or without ACTH (1-14).

-

ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).

-

ELISA plate reader.

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP).

-

Substrate Addition: Add the TMB substrate and stop the reaction with a stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using an ELISA plate reader and calculate cytokine concentrations based on the standard curve.

T-Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation in response to ACTH (1-14).

Materials:

-

Isolated T-lymphocytes.

-

CFSE staining solution.

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).

-

ACTH (1-14) peptide.

-

Flow cytometer.

Procedure:

-

CFSE Staining: Resuspend T-cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.

-

Quenching and Washing: Quench the staining reaction with FBS-containing medium and wash the cells.

-

Cell Culture and Stimulation: Culture the CFSE-labeled T-cells with a stimulus (e.g., anti-CD3/CD28) in the presence or absence of varying concentrations of ACTH (1-14).

-

Incubation: Incubate the cells for 3-5 days to allow for proliferation.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

Conclusion and Future Directions

The ACTH (1-14) peptide represents a promising therapeutic agent with potent immunomodulatory effects that are independent of the steroidogenic pathway. Its ability to suppress pro-inflammatory cytokines, promote an anti-inflammatory M2 macrophage phenotype, and modulate T-cell responses highlights its potential for the treatment of a wide range of inflammatory and autoimmune diseases.

The detailed experimental protocols and foundational data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of ACTH (1-14). Future research should focus on elucidating the precise dose-response relationships of ACTH (1-14) on various immune cell functions, further characterizing its signaling pathways in different immune cell subsets, and evaluating its efficacy and safety in more complex preclinical disease models. A deeper understanding of the molecular mechanisms underlying the immunomodulatory actions of ACTH (1-14) will be crucial for its successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Anti-Inflammatory Role of ACTH(1-14): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is well-known for its role in stimulating cortisol production. However, emerging evidence has highlighted the direct anti-inflammatory properties of ACTH and its fragments, independent of glucocorticoid release. This technical guide focuses on the N-terminal fragment ACTH(1-14), exploring its role in anti-inflammatory pathways. It has been demonstrated that ACTH and its shorter fragments can exert immunomodulatory effects by interacting with melanocortin receptors (MCRs) on various immune and non-immune cells.[1][2] This guide provides a comprehensive overview of the current understanding of ACTH(1-14)'s anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Introduction: Beyond Steroidogenesis

The anti-inflammatory effects of ACTH were initially attributed solely to its stimulation of glucocorticoid synthesis via the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] However, studies in adrenalectomized animals revealed that ACTH retains anti-inflammatory properties, pointing to a glucocorticoid-independent mechanism.[4] This has led to the investigation of the direct effects of ACTH and its fragments on immune cells. The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, is now recognized as a key regulator of inflammation. ACTH and its fragments, including ACTH(1-14), are agonists for several of these receptors, thereby modulating inflammatory responses.

The N-terminal sequence of ACTH, particularly the first 13 amino acids which are identical to α-melanocyte-stimulating hormone (α-MSH), is crucial for its melanocortin receptor binding and subsequent anti-inflammatory actions. The fragment ACTH(1-14) (SYSMEHFRWGKPVG) contains this core sequence and is therefore a molecule of significant interest for its potential therapeutic applications in inflammatory diseases.

Quantitative Data: Receptor Binding Affinity of ACTH(1-14)

The interaction of ACTH(1-14) with melanocortin receptors is a critical determinant of its anti-inflammatory activity. The following table summarizes the binding affinities (Ki, nM) of ACTH(1-14) and related peptides for human melanocortin receptors.

| Peptide | MC1R (Ki, nM) | MC3R (Ki, nM) | MC4R (Ki, nM) | MC5R (Ki, nM) |

| ACTH(1-14) | 2.5 ± 0.4 | 13.6 ± 1.9 | 105 ± 15 | 11.6 ± 1.7 |

| α-MSH | 0.24 ± 0.03 | 9.8 ± 1.2 | 4.3 ± 0.6 | 6.2 ± 0.8 |

| ACTH(1-39) | 1.1 ± 0.1 | 1.8 ± 0.2 | 22.1 ± 3.1 | 2.5 ± 0.3 |

Data adapted from Schiöth et al. (1997). Binding affinities were determined by competitive displacement of radiolabeled ligands on eukaryotic cell lines transiently expressing the respective human melanocortin receptors.

Signaling Pathways in Anti-Inflammation

The anti-inflammatory effects of ACTH(1-14) are primarily mediated through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). This activation triggers downstream signaling cascades that ultimately suppress pro-inflammatory mediators and promote anti-inflammatory responses.

Melanocortin Receptor Activation and cAMP Pathway

Upon binding of ACTH(1-14) to MC1R, MC3R, or MC5R on immune cells such as macrophages and microglia, the associated Gs protein is activated. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), a key downstream effector in this pathway.

Figure 1: ACTH(1-14) activation of the cAMP/PKA signaling pathway.

Inhibition of the NF-κB Pathway

A central mechanism of the anti-inflammatory action of melanocortins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. The PKA activated by the ACTH(1-14)-MCR-cAMP axis can interfere with the NF-κB pathway at multiple levels. One proposed mechanism is the PKA-mediated phosphorylation and stabilization of the NF-κB inhibitor, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Figure 2: Inhibition of the NF-κB pathway by ACTH(1-14)-mediated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of ACTH(1-14).

In Vitro Anti-inflammatory Activity in Macrophages

This protocol is designed to assess the ability of ACTH(1-14) to inhibit the production of pro-inflammatory cytokines in macrophages.

-

Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).

-

Materials:

-

ACTH(1-14) peptide

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) with 10% FBS and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

-

Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh serum-free medium.

-

Pre-treat the cells with varying concentrations of ACTH(1-14) (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response. Include a vehicle control (no ACTH(1-14)) and an unstimulated control (no LPS).

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production for each concentration of ACTH(1-14) compared to the LPS-stimulated vehicle control.

-

NF-κB Reporter Assay

This assay measures the effect of ACTH(1-14) on NF-κB transcriptional activity.

-

Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Materials:

-

ACTH(1-14) peptide

-

TNF-α (as an NF-κB activator)

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

-

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with different concentrations of ACTH(1-14) for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

-

Determine the dose-dependent inhibition of NF-κB activity by ACTH(1-14).

-

Macrophage Polarization Assay

This protocol assesses the potential of ACTH(1-14) to modulate macrophage polarization towards an anti-inflammatory M2 phenotype.

-

Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 derived macrophages.

-

Materials:

-

ACTH(1-14) peptide

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 and IL-13 (for M2 polarization)

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

qPCR primers for M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10)

-

Flow cytometry antibodies for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163)

-

-

Procedure:

-

Differentiate monocytes into M0 macrophages.

-

Treat M0 macrophages with ACTH(1-14) at various concentrations for 24-48 hours. Include control groups for M1 polarization (LPS + IFN-γ) and M2 polarization (IL-4 + IL-13).

-

For qPCR analysis:

-

Harvest the cells and extract total RNA using TRIzol.

-

Synthesize cDNA from the RNA.

-

Perform qPCR to analyze the gene expression of M1 and M2 markers.

-

-

For flow cytometry analysis:

-

Detach the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.

-

Analyze the cell populations using a flow cytometer.

-

-

Compare the expression of M1/M2 markers in ACTH(1-14)-treated cells to the control groups to determine its effect on macrophage polarization.

-

cAMP Assay

This assay quantifies the intracellular cAMP levels in response to ACTH(1-14) treatment.

-

Cell Line: Any cell line expressing melanocortin receptors (e.g., B16 melanoma cells for MC1R, or transfected HEK293 cells).

-

Materials:

-

ACTH(1-14) peptide

-

Forskolin (as a positive control for adenylyl cyclase activation)

-

cAMP immunoassay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

-

-

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with different concentrations of ACTH(1-14) for 15-30 minutes. Include a forskolin-treated positive control.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the immunoassay kit.

-

Generate a dose-response curve for ACTH(1-14)-induced cAMP production.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of ACTH(1-14).

Figure 3: Experimental workflow for characterizing ACTH(1-14) anti-inflammatory effects.

Conclusion and Future Directions

The available evidence strongly suggests that ACTH(1-14) possesses glucocorticoid-independent anti-inflammatory properties mediated through the activation of melanocortin receptors. The primary signaling mechanism involves the cAMP/PKA pathway, leading to the inhibition of the pro-inflammatory NF-κB transcription factor. While binding affinity data for ACTH(1-14) to MCRs is available, further research is needed to quantify its dose-dependent effects on cytokine inhibition and macrophage polarization. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these aspects. A deeper understanding of the anti-inflammatory role of ACTH(1-14) will be crucial for the development of novel therapeutics for a range of inflammatory and autoimmune disorders, potentially offering a safer alternative to glucocorticoids by avoiding their associated side effects. Future studies should also explore the in vivo efficacy of ACTH(1-14) in various animal models of inflammation to validate the in vitro findings and assess its therapeutic potential.

References

Preclinical Advancements in ACTH (1-14) for Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) has a long history in the management of multiple sclerosis (MS) relapses. Traditionally, its therapeutic effects were attributed to the stimulation of endogenous corticosteroid production. However, a growing body of preclinical evidence indicates that ACTH and its fragments exert direct, steroid-independent immunomodulatory and neuroprotective effects through the melanocortin system. This technical guide focuses on the preclinical research of a specific N-terminal fragment, ACTH (1-14) (SYSMEHFRWGKPVG), and its potential as a therapeutic agent for MS. This document collates quantitative data from key preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways.

Mechanism of Action: Beyond Steroidogenesis

ACTH (1-14) is a peptide fragment that encompasses the primary binding domain for several melanocortin receptors (MCRs). Unlike full-length ACTH (1-39), which binds to all five MCRs, the activity of ACTH (1-14) is focused on MCRs other than the MC2R, the receptor responsible for adrenal steroidogenesis. This distinction is critical as it suggests that ACTH (1-14) may offer the therapeutic benefits of ACTH without the associated side effects of prolonged corticosteroid exposure.

The preclinical evidence points to a dual mechanism of action for ACTH (1-14) in the context of MS:

-

Immunomodulation: By interacting with MCRs on immune cells, such as microglia and T-lymphocytes, ACTH (1-14) can suppress the production of pro-inflammatory cytokines and modulate immune cell activity.

-

Neuroprotection: ACTH (1-14) has been shown to directly protect oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), from various insults implicated in MS pathology.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of ACTH fragments in models relevant to multiple sclerosis.

Table 1: In Vivo Efficacy of ACTH Fragments in Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Animal Model | Treatment | Dosage | Route | Key Finding | Reference |

| Clinical Score | SJL/J Mice | Oral ACTH (1-39) | 10 µ g/day | Gavage | Reduction in mean maximum clinical score from 2.2 ± 0.3 to 1.2 ± 0.3 (p < 0.001) | [1] |

| Demyelination | Murine MS Model | ACTH (1-14) | Not Specified | Not Specified | 40% reduction in demyelination compared to controls | [2] |

| Immune Cell Infiltration | Female EAE Mice | Acthar Gel (porcine ACTH 1-39) | Not Specified | Not Specified | Reduced immune cell infiltration in the spinal cord | [3] |

Table 2: In Vitro Neuroprotective Effects of ACTH (1-39) on Oligodendrocytes

| Insult | Cell Type | Treatment | Concentration | Outcome | % Reduction in Cell Death | Reference |

| Staurosporine | Rat Oligodendrocytes | ACTH (1-39) | 200 nM | Protection from apoptosis | ~50% | [4][5] |

| Glutamate | Rat Oligodendrocytes | ACTH (1-39) | 200 nM | Protection from excitotoxicity | ~45% | |

| AMPA | Rat Oligodendrocytes | ACTH (1-39) | 200 nM | Protection from excitotoxicity | ~40% | |

| Kainate | Rat Oligodendrocytes | ACTH (1-39) | 200 nM | Protection from excitotoxicity | ~40% | |

| Quinolinic Acid | Rat Oligodendrocytes | ACTH (1-39) | 200 nM | Protection from inflammation-related toxicity | ~40% | |

| Reactive Oxygen Species | Rat Oligodendrocytes | ACTH (1-39) | 200 nM | Protection from oxidative stress | ~35% |

Table 3: In Vitro Immunomodulatory Effects of ACTH Fragments

| Parameter | Cell Type | Treatment | Key Finding | Reference |

| Cytokine Production | Murine Microglial Cell Line | ACTH (1-24) | Inhibition of TNF-α, IL-6, and nitric oxide production | |

| T-Cell Proliferation | MOG-induced C57BL/6 EAE mouse splenocytes | ACTH (oral) | Two-fold increase in regulatory T-cells | |

| Cytokine Production | Lamina Propria Lymphocytes from EAE mice | Oral ACTH | Reduction in IL-6 and IL-17 producing lymphocytes |

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used animal model for multiple sclerosis. The following is a general protocol for inducing chronic EAE in C57BL/6J mice.

-

Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A ready-to-use emulsion can also be sourced commercially.

-

Immunization: On day 0, mice are subcutaneously injected with the MOG35-55/CFA emulsion, typically at two sites on the flank.

-

Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.

-

Treatment Administration: Treatment with ACTH (1-14) or vehicle control would typically commence at the onset of clinical signs or prophylactically, depending on the study design. The route of administration (e.g., subcutaneous, intraperitoneal, oral gavage) and dosage schedule would be as specified in the individual study.

For more detailed protocols, refer to specialized resources on EAE induction.

In Vitro Oligodendrocyte Protection Assay

This protocol is based on studies investigating the neuroprotective effects of ACTH (1-39).

-

Cell Culture: Primary mixed glial cultures containing oligodendrocytes, astrocytes, and microglia are established from neonatal rat brains.

-

Treatment Pre-incubation: Cultures are pre-incubated with varying concentrations of ACTH (1-14) for a specified period (e.g., 30 minutes) before the addition of a cytotoxic agent.

-

Induction of Cell Death: A cytotoxic agent relevant to MS pathology is added to the cultures. Examples include:

-

Apoptosis: Staurosporine (e.g., 20 nM)

-

Excitotoxicity: Glutamate (e.g., 100 µM), AMPA, or Kainate

-

Inflammation-related toxicity: Quinolinic acid

-

Oxidative Stress: Hydrogen peroxide

-

-

Incubation: The cells are incubated with the cytotoxic agent and ACTH (1-14) for 24 hours.

-